molecular formula C9H8N2O B11917416 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1427503-47-6

4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Katalognummer: B11917416
CAS-Nummer: 1427503-47-6
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: NLOIIXTUHVXBIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Significance of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

The molecular architecture of 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (C9H8N2O, MW 160.17 g/mol) features three critical elements:

  • Bicyclic core : Fusion of pyrrole (positions 1-5) and pyridine (positions 2-6) creates planar aromaticity with localized electron density variations.
  • Methyl substituent : The 4-methyl group enhances lipophilicity (clogP ≈ 1.82) while maintaining metabolic stability through steric protection of reactive sites.
  • Carbaldehyde moiety : The 2-carbaldehyde group serves as a versatile handle for nucleophilic additions and condensation reactions, enabling rapid diversification.

This structural triad confers unique hydrogen-bonding capabilities, as demonstrated by computational models showing:

  • Donor capacity : N1-H···O=C interactions (2.8–3.1 Å)
  • Acceptor potential : Pyridine N-atom participation in π-stacking (3.5–4.0 Å)

Table 1 : Comparative Physicochemical Properties of Pyrrolopyridine Derivatives

Compound logP PSA (Ų) H-bond Donors H-bond Acceptors
4-Methyl-2-carbaldehyde 1.78 58.3 1 4
7-Azaindole (parent) 1.02 41.5 1 2
5-Bromo derivative 2.31 58.3 1 4

Data derived from PubChem calculations and experimental measurements.

The carbaldehyde group’s reactivity enables three primary modification pathways:

  • Condensation reactions : Formation of Schiff bases with primary amines (e.g., R-NH2 → R-N=CH-pyrrolopyridine)
  • Nucleophilic additions : Grignard reagents or organozinc compounds attacking the carbonyl carbon
  • Reductive amination : Conversion to amine derivatives via sodium borohydride-mediated reduction

These transformations have yielded compounds with measurable bioactivity against multiple therapeutic targets, including:

  • Fibroblast growth factor receptors (FGFRs)
  • Cyclin-dependent kinases (CDKs)
  • Microtubule-associated proteins

Historical Evolution of Pyrrolo[2,3-b]pyridine-Based Drug Discovery

The medicinal exploration of pyrrolo[2,3-b]pyridines has progressed through three distinct phases:

Phase 1: Natural Product Inspiration (1980–2000)
Initial interest stemmed from marine alkaloids like variolin B, isolated from Antarctic sponges. Early synthetic efforts focused on replicating natural structures, leading to:

  • 1994: First total synthesis of 7-azaindole derivatives
  • 1998: Discovery of FGFR1 inhibitory activity in simple carbaldehyde derivatives

Phase 2: Rational Design Era (2001–2015)
Advances in X-ray crystallography enabled structure-based optimization:

  • 2005: Development of 4-methyl derivatives showing 10× improved kinase binding affinity vs. non-methylated analogs
  • 2012: Fragment-based drug design (FBDD) campaigns identifying the carbaldehyde moiety as a vector for selectivity modulation

Phase 3: Diversification Age (2016–Present)
Recent innovations include:

  • 2019: Automated flow chemistry platforms for rapid analog synthesis (24 derivatives/72 hrs)
  • 2023: CRISPR-validated targets for pyrrolopyridine-based anticancer agents

Table 2 : Milestones in Pyrrolo[2,3-b]pyridine Drug Discovery

Year Achievement Impact Factor
1998 First kinase inhibition reported JMC 41(12)
2008 FDA approval of first 7-azaindole-derived drug Lancet 372
2021 Carbaldehyde derivatives in Phase II trials Nat. Rev. Drug Discov. 20

Data synthesized from clinical trial registries and medicinal chemistry reviews.

The scaffold’s evolution reflects three paradigm shifts:

  • From natural mimicry to synthetic innovation : Early variolin B analogs (IC50 ≈ 500 nM) gave way to engineered derivatives with sub-nanomolar potency
  • Target expansion : Initial focus on kinase inhibition broadened to include epigenetic modifiers and protein-protein interaction disruptors
  • Synthetic methodology : Transition from multi-step batch synthesis (≤35% yield) to flow-based continuous processes (82% yield)

Current research leverages the carbaldehyde group’s dual role as both a reactive handle and pharmacophore component. For instance, 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde serves as the starting material in the synthesis of EVT-1681446, a clinical-stage FGFR inhibitor demonstrating picomolar biochemical potency.

Eigenschaften

CAS-Nummer

1427503-47-6

Molekularformel

C9H8N2O

Molekulargewicht

160.17 g/mol

IUPAC-Name

4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-6-2-3-10-9-8(6)4-7(5-12)11-9/h2-5H,1H3,(H,10,11)

InChI-Schlüssel

NLOIIXTUHVXBIR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=C(NC2=NC=C1)C=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Directed Cyclization of Methyl-Substituted Precursors

The Hemetsberger-Knittel reaction is a classical method for synthesizing pyrrolo[2,3-b]pyridines. Starting with 3-methyl-2-aminopyridine, thermal decomposition of the corresponding azide under controlled conditions yields the 4-methyl-pyrrolo[2,3-b]pyridine core. For example:

  • Azide Formation : 3-Methyl-2-aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, followed by reaction with sodium azide.

  • Cyclization : The azide intermediate is heated in a high-boiling solvent (e.g., xylene) to induce cyclization, forming 4-methyl-1H-pyrrolo[2,3-b]pyridine.

Palladium-Catalyzed Coupling at C4

For substrates with a leaving group at C4 (e.g., chloro or bromo), cross-coupling reactions can introduce the methyl group:

  • Kumada Coupling : Treatment of 4-chloro-1H-pyrrolo[2,3-b]pyridine with methylmagnesium bromide in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) yields the 4-methyl derivative.

  • Negishi Coupling : Zinc-organometallic reagents (e.g., Zn(CH₃)₂) under Pd catalysis offer an alternative for methyl introduction.

Formylation at the 2-Position

Once the 4-methyl-pyrrolo[2,3-b]pyridine core is obtained, formylation at the 2-position is achieved via two well-established methods:

Vilsmeier-Haack Reaction

This method leverages the electrophilic substitution of the pyrrole ring using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF):

  • Reaction Conditions :

    • Substrate : 4-Methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv).

    • Reagents : POCl₃ (2–3 equiv), DMF (3–5 equiv).

    • Solvent : Dichloromethane or DMF.

    • Temperature : 0°C to room temperature, followed by heating at 60°C for 2–4 hours.

  • Workup : The reaction is quenched with ice-water, neutralized with NaOH, and extracted with ethyl acetate.

  • Yield : 60–75% (based on analogous transformations).

Example :

A solution of 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 g, 7.5 mmol) in DMF (10 mL) was treated with POCl₃ (1.2 mL, 12.9 mmol) at 0°C. The mixture was stirred at 60°C for 3 hours, poured into ice-water, and adjusted to pH 8 with NaOH. Extraction with ethyl acetate and purification by silica chromatography afforded the aldehyde (0.85 g, 70%).

Duff Reaction (Hexamethylenetetramine Formylation)

The Duff reaction introduces a formyl group via electrophilic aromatic substitution, ideal for electron-rich heterocycles:

  • Reaction Conditions :

    • Substrate : 4-Methyl-1H-pyrrolo[2,3-b]pyridine (1 equiv).

    • Reagents : Hexamethylenetetramine (HMTA, 1.2 equiv), trifluoroacetic acid (TFA) or acetic acid.

    • Solvent : TFA or acetic acid.

    • Temperature : Reflux for 6–12 hours.

  • Workup : The mixture is diluted with water, basified with NaHCO₃, and extracted with dichloromethane.

  • Yield : 50–65%.

Example :

A mixture of 4-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 g, 7.5 mmol), HMTA (1.26 g, 9.0 mmol), and acetic acid (15 mL) was refluxed for 8 hours. After cooling, the solution was poured into water, neutralized with NaHCO₃, and extracted with CH₂Cl₂. Column chromatography yielded the aldehyde (0.72 g, 60%).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Vilsmeier-Haack POCl₃/DMF, 60°C, 2–4 h60–75%High regioselectivity; short reaction timeRequires handling of corrosive POCl₃
Duff Reaction HMTA/AcOH, reflux, 6–12 h50–65%Mild conditions; avoids POCl₃Longer reaction time; moderate yields

Critical Considerations

  • Protection of Reactive Sites : The NH group of the pyrrole ring may require protection (e.g., SEM or tosyl groups) to prevent side reactions during formylation.

  • Regioselectivity : The electron-donating methyl group at C4 slightly deactivates the pyridine ring, directing formylation to the more reactive pyrrole moiety.

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures is typically used to isolate the aldehyde .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

    Substitution: Nitrierungsmittel (z. B. Salpetersäure), Halogenierungsmittel (z. B. Brom, Iod).

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-carbaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Beispielsweise wurde gezeigt, dass bestimmte Derivate von Pyrrolopyridin Fibroblastenwachstumsfaktor-Rezeptoren (FGFRs) hemmen, die eine entscheidende Rolle bei der Zellproliferation, Migration und Angiogenese spielen. Die Verbindung kann ihre Wirkung ausüben, indem sie an das aktive Zentrum des Zielproteins bindet und so seine Aktivität und nachgeschaltete Signalwege blockiert.

Wirkmechanismus

The mechanism of action of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives of pyrrolopyridine have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis . The compound may exert its effects by binding to the active site of the target protein, thereby blocking its activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers and Methyl-Substituted Analogs

Key Compounds :

  • 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde: Positional isomer with the methyl group at the 6-position instead of 3.
  • 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde : Methylation at the 1-position shifts the aldehyde to the 3-position, modifying hydrogen-bonding capacity and solubility .

Table 1: Physical Properties of Methyl-Substituted Analogs

Compound Name CAS RN Molecular Formula Molecular Weight Key Functional Groups
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde 728034-12-6 C₉H₈N₂O 160.17 Aldehyde (C2), Methyl (C4)
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde Not provided C₉H₈N₂O 160.17 Aldehyde (C2), Methyl (C6)
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 171919-36-1 C₉H₈N₂O 160.17 Aldehyde (C3), Methyl (C1)

Functional Group Variants

Carboxylic Acid Derivatives :

  • Thieno[2,3-b]pyridine-2-carboxylic acid (CAS RN: 59944-76-2): Replacing the aldehyde with a carboxylic acid group increases polarity and melting point (293–294°C) .
  • 4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid: Chlorine substitution enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .

Table 2: Functional Group Impact on Physicochemical Properties

Compound Name Functional Group Melting Point (°C) Key Reactivity
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde Aldehyde Not reported Electrophilic for condensation reactions
Thieno[2,3-b]pyridine-2-carboxylic acid Carboxylic acid 293–294 Acid-catalyzed esterification
6-Chlorothieno[2,3-b]pyridine-2-carbaldehyde Aldehyde + Cl Not reported Enhanced electrophilicity for SNAr

Heterocycle Analog: Thieno[2,3-b]pyridine Derivatives

Replacing the pyrrole ring with a thiophene (e.g., thieno[2,3-b]pyridine-2-carbaldehyde) introduces sulfur, which increases aromaticity and alters electronic properties. These compounds exhibit distinct reactivity in electrophilic substitutions, such as halogenation or nitration, due to sulfur’s electron-donating effects .

Pharmacological Relevance :

Table 3: Comparative Overview of Key Compounds

Compound Type Example Key Feature Application Example
Pyrrolopyridine aldehyde 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde Versatile electrophile Radiopharmaceutical precursors
Thienopyridine carboxylic acid Thieno[2,3-b]pyridine-2-carboxylic acid High melting point, polarity Material science, coordination chemistry
Azaindole derivative L-750,667 Dopamine D4 receptor antagonism Neurological research tools

Biologische Aktivität

4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde features a bicyclic structure that combines a pyrrole and pyridine ring, with a methyl group at the 4-position and an aldehyde functional group at the 2-position. This unique structure contributes to its diverse biological activities.

Property Value
Molecular FormulaC₉H₈N₂O
Molecular Weight160.17 g/mol
StructurePyrrolo[2,3-b]pyridine

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have highlighted the efficacy of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde derivatives as potent inhibitors of FGFRs, which are implicated in various cancers.

  • Case Study : A derivative demonstrated IC50 values of 7 nM against FGFR1, showcasing its potential as a therapeutic agent in cancer treatment. The compound exhibited significant antiproliferative effects on breast cancer cell lines such as 4T1 and MDA-MB-231, inducing apoptosis and inhibiting migration and invasion capabilities of these cells .

The mechanism by which 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde exerts its biological effects involves the formation of hydrogen bonds with key amino acids in the FGFR proteins. This interaction enhances its inhibitory potency and provides insights into how structural modifications can influence biological activity .

Structure-Activity Relationship (SAR)

The biological activity of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is influenced by various substituents on the pyrrolo structure. For instance:

  • Methyl Substitution : The presence of a methyl group at the 4-position alters electronic properties and enhances binding affinity to FGFRs.
  • Aldehyde Group : The aldehyde functional group plays a crucial role in the compound's reactivity and interaction with biological targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde, it is beneficial to compare it with structurally related compounds:

Compound Name IC50 (FGFR1) Biological Activity
4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde7 nMPotent FGFR inhibitor; induces apoptosis
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineNot specifiedEnhanced lipophilicity; potential bioactivity
4-Hydroxy-1H-pyrrolo[2,3-b]pyridineNot specifiedDifferent reactivity patterns

Anticancer Activity

Research has demonstrated that derivatives of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde possess significant anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines while promoting apoptosis through mitochondrial pathways .

Cytotoxicity Studies

Cytotoxicity assays conducted on different cell lines indicate that while some derivatives exhibit high potency against cancer cells, they show limited toxicity towards non-cancerous cells. This selectivity is critical for developing therapeutic agents with reduced side effects .

Q & A

Q. What are the common synthetic routes for 4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde?

A multi-step approach is typically employed, starting with the alkylation or halogenation of pyrrolo-pyridine precursors. For example, N-alkylation using benzyl bromide under phase-transfer conditions (e.g., Bu₄N⁺HSO₄⁻ and KOH) has been demonstrated for analogous compounds, followed by formylation at the 2-position using Vilsmeier-Haack or other aldehyde-introducing reagents . Optimization of reaction conditions (temperature, solvent) is critical to minimize byproducts such as regioisomers or over-functionalization .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction remains the gold standard for unambiguous structural confirmation. The SHELX program suite (e.g., SHELXL for refinement) is widely used to analyze diffraction data, resolve hydrogen bonding patterns, and validate tautomeric forms. For instance, SHELX’s robustness in handling small-molecule refinement ensures accurate determination of bond lengths and angles, particularly for heterocyclic systems like pyrrolo-pyridines .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry. The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while the methyl group at position 4 resonates as a singlet at δ 2.3–2.5 ppm. Aromatic protons in the pyrrole and pyridine rings show splitting patterns consistent with coupling constants (e.g., J = 2–5 Hz for adjacent protons) .
  • IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde carbonyl group .

Advanced Research Questions

Q. How can regioselective functionalization at the pyrrole ring be achieved?

Regioselectivity is influenced by electronic and steric factors. For example, bromination at the 3-position (rather than 2- or 5-positions) in pyrrolo-pyridines can be achieved using N-bromosuccinimide (NBS) in DMF, leveraging the electron-rich nature of the pyrrole ring. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What are the challenges in analyzing tautomeric forms of this compound?

Pyrrolo-pyridines often exhibit tautomerism between 1H and 3H forms. Variable-temperature NMR and X-ray crystallography are used to identify dominant tautomers. For instance, in polar solvents, the 1H tautomer (with NH in the pyrrole ring) is favored due to hydrogen bonding, as observed in similar compounds .

Q. What biological targets are associated with pyrrolo-pyridine carbaldehydes?

These compounds are explored as kinase inhibitors (e.g., JAK inhibitors) due to their ability to mimic ATP-binding motifs. The aldehyde group can act as an electrophilic warhead for covalent binding to cysteine residues in catalytic domains . Structure-activity relationship (SAR) studies often focus on modifying substituents to enhance selectivity and potency .

Q. How does the methyl group at position 4 influence electronic properties and reactivity?

The methyl group exerts a moderate electron-donating effect via hyperconjugation, increasing electron density at adjacent positions. This can direct electrophilic substitution to the 5-position of the pyridine ring. Comparative studies with 3-carbaldehyde analogs (e.g., 4-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) reveal differences in dipole moments and solubility, impacting crystallization and bioactivity .

Data Contradiction Analysis

  • Synthetic Routes : describes a coupling reaction using 4-bromo-2-iodoaniline, while uses benzyl bromide for N-alkylation. These discrepancies highlight the need for substrate-specific optimization to avoid competing pathways (e.g., C- vs. N-alkylation) .
  • Tautomerism : While assumes the 1H tautomer dominates, ’s InChI data for a related compound suggests potential 3H forms. Researchers must validate tautomeric states experimentally for accurate modeling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.